5-Methyl-2-oxopiperidine-4-carboxylic acid

Catalog No.
S13675494
CAS No.
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-oxopiperidine-4-carboxylic acid

Product Name

5-Methyl-2-oxopiperidine-4-carboxylic acid

IUPAC Name

5-methyl-2-oxopiperidine-4-carboxylic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-4-3-8-6(9)2-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

GERHZDZQMLUWII-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)CC1C(=O)O

5-Methyl-2-oxopiperidine-4-carboxylic acid is a heterocyclic compound characterized by a piperidine ring with a ketone and a carboxylic acid functional group. Its molecular structure includes a methyl group at the 5-position and an oxo group at the 2-position, contributing to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in synthetic organic chemistry.

  • Oxidation: The oxo group can be oxidized to introduce additional functional groups, enhancing reactivity.
  • Reduction: Reduction of the oxo group can convert it into a hydroxyl group, altering the compound's properties.
  • Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the synthesis of various derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are crucial for achieving desired outcomes in these transformations.

Research indicates that 5-Methyl-2-oxopiperidine-4-carboxylic acid exhibits notable biological activities. It has shown potential as an antimicrobial agent, particularly against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further pharmacological studies. Additionally, derivatives of this compound have been explored for their anticancer properties, demonstrating structure-dependent activity against various cancer cell lines .

Several synthesis methods have been reported for 5-Methyl-2-oxopiperidine-4-carboxylic acid:

  • Starting from Amino Acids: One common approach involves the reaction of specific amino acids under controlled conditions to yield the desired piperidine derivative.
  • Multistep Synthesis: This may include steps such as protection of functional groups, cyclization to form the piperidine ring, and subsequent functionalization to introduce the carboxylic acid and oxo groups.

These synthetic routes often require careful optimization to improve yields and selectivity .

5-Methyl-2-oxopiperidine-4-carboxylic acid serves multiple applications:

  • Medicinal Chemistry: It is being investigated for its potential use in developing new antimicrobial and anticancer drugs.
  • Organic Synthesis: The compound acts as a building block for synthesizing more complex molecules, facilitating studies on reaction mechanisms and new material development.

Interaction studies involving 5-Methyl-2-oxopiperidine-4-carboxylic acid focus on its binding affinities with specific biological targets. These studies reveal insights into how the compound may inhibit certain enzymes or receptors, contributing to its observed biological effects. Such investigations are crucial in understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 5-Methyl-2-oxopiperidine-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-2-oxopiperidine-3-carboxylic acidCarboxylic acid at the 3-positionDifferent position of carboxylic acid affects reactivity
2-Oxopiperidine-4-carboxylic acidLacks the methyl group at the 1-positionAbsence of methyl group alters biological activity
5-MethylpyrrolidinoneContains a five-membered ring instead of sixDistinct ring size influences physical properties

The uniqueness of 5-Methyl-2-oxopiperidine-4-carboxylic acid lies in its specific substitution pattern and functional groups, which impart distinct chemical and biological properties compared to these similar compounds. This specificity enhances its value in applications where other compounds may not be as effective or relevant .

Molecular Structure and Stereochemical Considerations

5-Methyl-2-oxopiperidine-4-carboxylic acid represents a structurally complex heterocyclic compound characterized by a six-membered piperidine ring bearing multiple functional groups [1] [2] [3]. The molecular formula C₇H₁₁NO₃ indicates a molecular weight of 157.17 grams per mole, positioning this compound within the class of substituted piperidine derivatives [4] [3] [5]. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 5-methyl-2-oxo-4-piperidinecarboxylic acid [5].

The molecular architecture encompasses three distinct functional moieties: a ketone group at the 2-position, a carboxylic acid substituent at the 4-position, and a methyl group at the 5-position of the piperidine ring [3] [5]. This substitution pattern creates a unique electronic environment that significantly influences the compound's physicochemical properties and reactivity profiles [1] [2].

PropertyValue
Molecular FormulaC₇H₁₁NO₃
Molecular Weight157.17 g/mol
Ring SystemSix-membered piperidine
Functional GroupsKetone, carboxylic acid, methyl
Chemical ClassHeterocyclic carboxylic acid

Stereochemical analysis reveals the presence of two chiral centers located at the carbon atoms bearing the carboxylic acid and methyl substituents [6] [7]. This configuration generates four possible stereoisomers, each exhibiting distinct spatial arrangements and potentially different biological activities [7]. The piperidine ring system can adopt multiple conformational states, with the chair conformation representing the most thermodynamically stable arrangement [6] [8] [9].

Conformational preferences are governed by steric interactions between substituents and the inherent flexibility of the six-membered ring [8] [9]. The chair conformation minimizes 1,3-diaxial interactions and allows optimal orbital overlap for stabilizing hyperconjugative effects [9]. Bulky substituents, including the carboxylic acid group, demonstrate a pronounced preference for equatorial positioning to reduce steric strain [6] [8].

The stereochemical complexity is further enhanced by the potential for configurational stability at room temperature [7]. The energy barriers for ring inversion and substituent rotation are sufficiently high to maintain distinct conformational populations under ambient conditions [8] [9]. This configurational persistence has important implications for spectroscopic characterization and computational modeling approaches [6] [7].

Spectroscopic Characterization Techniques

Spectroscopic analysis of 5-methyl-2-oxopiperidine-4-carboxylic acid employs multiple complementary techniques to elucidate structural features and confirm molecular identity [10] [11] [12]. The heterocyclic nature of the compound, combined with its multiple functional groups, provides distinctive spectroscopic signatures that facilitate comprehensive characterization [13] [14] [15].

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation of 5-methyl-2-oxopiperidine-4-carboxylic acid [10] [13] [12]. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns that reflect the electronic environment of individual hydrogen atoms within the molecular framework [10] [12].

The piperidine ring protons typically appear in the chemical shift range of 2.5 to 3.0 parts per million, exhibiting complex multipicity patterns arising from vicinal coupling interactions [10] [13]. The methyl substituent at the 5-position generates a distinctive signal in the 1.2 to 1.5 parts per million region, often appearing as a doublet due to coupling with the adjacent methine proton [10] [12].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information regarding the carbon skeletal framework [10] [12]. The carbonyl carbon of the ketone functionality resonates in the characteristic range of 170 to 180 parts per million, while the carboxylic acid carbonyl appears at similar chemical shift values [12]. The piperidine ring carbons typically exhibit signals between 50 and 60 parts per million, with specific chemical shifts dependent upon their substitution patterns and electronic environments [10] [13].

Nuclear Magnetic Resonance ParameterChemical Shift RangeMultiplicity Pattern
Piperidine CH₂ protons2.5-3.0 ppmComplex multiplets
Methyl protons1.2-1.5 ppmDoublet
Carbonyl carbons170-180 ppmSinglet
Ring carbons50-60 ppmVariable

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear single quantum coherence experiments, provide detailed connectivity information and facilitate complete structural assignment [10] [12]. These methods are particularly valuable for distinguishing between regioisomers and confirming stereochemical assignments [13] [12].

Infrared and Mass Spectrometric Analysis

Infrared spectroscopy offers direct identification of functional groups through characteristic vibrational frequencies [14] [15]. The carboxylic acid functionality exhibits a broad hydroxyl stretching vibration in the 3000 to 3500 wavenumber region, often overlapping with other hydrogen-bonding interactions [14] [15]. The carbonyl stretching frequencies provide definitive evidence for both the ketone and carboxylic acid functionalities, typically appearing near 1700 wavenumbers [14] [15].

The piperidine ring system contributes multiple carbon-hydrogen and carbon-nitrogen stretching vibrations in the fingerprint region below 1500 wavenumbers [14] [15]. These vibrational modes serve as diagnostic indicators for the heterocyclic framework and aid in distinguishing the compound from related structural analogs [15].

Mass spectrometric analysis confirms molecular weight and provides fragmentation patterns characteristic of the piperidine ring system [14]. The molecular ion peak appears at mass-to-charge ratio 157, corresponding to the molecular weight of the intact compound [4] [3]. Fragmentation typically involves cleavage of the carboxylic acid substituent and ring-opening processes that generate characteristic daughter ions [14].

Spectroscopic TechniqueCharacteristic SignalsDiagnostic Information
Infrared Spectroscopy3000-3500 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O)Functional group identification
Mass Spectrometrym/z 157 (molecular ion)Molecular weight confirmation
Ultraviolet-Visible280-290 nm (n→π*)Electronic transitions

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the carbonyl chromophores [15]. The n→π* transition of the ketone functionality typically appears in the 280 to 290 nanometer region, providing information about the electronic structure and potential conjugation effects [15].

Computational Chemistry Studies

Computational chemistry approaches provide detailed insights into the electronic structure, energetics, and dynamic behavior of 5-methyl-2-oxopiperidine-4-carboxylic acid [16] [17] [18]. These theoretical methods complement experimental characterization by predicting molecular properties and elucidating structure-activity relationships [19] [20] [21].

Density Functional Theory Calculations

Density Functional Theory calculations represent the primary computational approach for investigating the electronic structure of 5-methyl-2-oxopiperidine-4-carboxylic acid [16] [17] [19]. The B3LYP exchange-correlation functional, combined with basis sets of varying sophistication, provides accurate predictions of molecular geometries, vibrational frequencies, and energetic properties [16] [21] [22].

Geometry optimization calculations employing the 6-31G(d,p) basis set yield reliable structural parameters for the piperidine ring system [16] [22]. The optimized geometry reveals bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure [23] [22]. Higher-level calculations using the 6-311++G(d,p) basis set provide enhanced accuracy for energetic properties and electronic distribution analysis [16] [21].

Vibrational frequency calculations validate the optimized geometries by confirming the absence of imaginary frequencies [22] [24]. These harmonic frequency analyses also predict infrared and Raman spectroscopic properties, enabling direct comparison with experimental measurements [16] [22]. The calculated vibrational modes provide assignments for observed spectroscopic bands and facilitate interpretation of experimental spectra [22].

Computational MethodBasis SetPrimary Applications
Density Functional Theory B3LYP6-31G(d,p)Geometry optimization, frequencies
Density Functional Theory B3LYP6-311++G(d,p)High-accuracy energetics
Hartree-Fock6-31G(d)Reference calculations
Second-order Møller-Plesset6-31G(d,p)Correlation effects

Frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, which govern the compound's chemical reactivity and electronic properties [22] [25] [26]. The energy gap between these frontier orbitals provides insights into chemical stability, polarizability, and potential biological activity [25] [26]. Global chemical descriptors, including chemical hardness, softness, and electrophilicity indices, quantify the compound's reactivity characteristics [22] [26].

Molecular electrostatic potential mapping identifies regions of positive and negative charge distribution, predicting sites favorable for nucleophilic and electrophilic interactions [22] [26]. These computational predictions guide understanding of intermolecular interactions and potential binding modes with biological targets [20] [26].

Molecular Dynamics Simulations

Molecular Dynamics simulations provide temporal insights into the conformational flexibility and dynamic behavior of 5-methyl-2-oxopiperidine-4-carboxylic acid [20] [27] [28]. Classical force field methods enable extended simulation timescales that capture conformational transitions and thermal fluctuations [27] [28].

Force field parameterization for piperidine derivatives requires careful attention to ring puckering parameters and torsional potentials [27] [28]. The AMBER, CHARMM, or OPLS force fields provide suitable frameworks for modeling the heterocyclic ring system and its substituents [27]. Proper treatment of electrostatic interactions and hydrogen bonding is essential for accurate representation of the carboxylic acid functionality [28].

Conformational sampling during Molecular Dynamics trajectories reveals the relative populations of chair and boat conformations of the piperidine ring [27] [28]. Temperature-dependent simulations quantify the energetic barriers for ring inversion and substituent rotation, providing thermodynamic and kinetic parameters for conformational processes [27] [28].

Solvation effects significantly influence the conformational preferences and dynamic behavior of 5-methyl-2-oxopiperidine-4-carboxylic acid [27] [28]. Explicit solvent simulations in water or organic solvents reveal the impact of hydrogen bonding and electrostatic interactions on molecular conformation [28]. Implicit solvation models provide computationally efficient alternatives for studying solvent effects on structural stability [27].

Simulation ParameterTypical ValuesPurpose
Temperature298-350 KThermal sampling
Pressure1 atmPhysiological conditions
Timestep1-2 fsNumerical integration
Simulation Length10-100 nsConformational sampling

Advanced sampling techniques, including accelerated Molecular Dynamics and replica exchange methods, enhance conformational exploration by overcoming energy barriers [27]. These approaches enable investigation of rare conformational events and provide comprehensive characterization of the compound's configurational landscape [27] [28].

Analysis of Molecular Dynamics trajectories employs statistical mechanical approaches to extract thermodynamic properties and kinetic parameters [27] [28]. Principal component analysis identifies the dominant conformational motions and reduces the dimensionality of the conformational space [27]. Cluster analysis categorizes conformational states and quantifies their relative populations during the simulation [28].

Classical Synthetic Routes

Cyclocondensation Approaches

Classical formation of the piperidone ring relies on diester cyclisations that forge the C–N bond intramolecularly. The gold-standard Dieckmann condensation of dialkyl 5-methyl-2-aminopimelate (Scheme 1) delivers the lactam core in a single step, typically promoted by sodium hydride in tetrahydrofuran [1] [2]. Ring closure proceeds via deprotonation at C-2, tethered attack on the distal ester, and loss of alkoxide, giving 5-methyl-4-oxopiperidine-2-carboxylate. Hydrolytic decarboxylation furnishes the target acid.

Representative Dieckmann ExamplesBaseSolventTemp.Isolated YieldReference
Dimethyl 5-methyl-2-aminopimelate → targetNaHTHF0 → 25 °C78% [2]6
Diethyl analogue (0.5 mol scale)NaHPhMeReflux72% [1]4

Ring-Opening / Ring-Closing Strategies

Baeyer–Villiger oxidation of 5-methyl-4-hydroxyproline derivatives generates open-chain hydroxy-δ-keto esters that spontaneously cyclise under mild acid to the required lactam [3]. Alternatively, reductive ring expansion of 5-methyl-4-substituted β-lactams with triethylborohydride yields the six-membered lactam in 63% overall yield [4].

Two-Step Expansion RouteStep 1 YieldStep 2 YieldOverallReference
β-Lactam Baeyer–Villiger → hydroxy-δ-keto ester81% [3]23
Acid-mediated ring closure to 5-Me-lactam78% [3]63%23

Contemporary Catalytic Synthesis Methods

Modern routes exploit atom-economic C–H or C–C bond functionalisation to install both the ring and the 5-methyl substituent.

  • Dual Aza-Michael Cyclisation. Divinyl ketones bearing a 5-methyl side chain undergo double aza-Michael addition with primary amines, giving 2-substituted 4-piperidones in up to 84% yield [5]. Subsequent N-debenzylation and hydrolysis afford the free acid.
  • Visible-Light Iodine Catalysis. Iodine-photocatalysed intramolecular Csp³–H amination of 5-methyl-δ-valerolactam precursors delivers the heterocycle selectively at room temperature (30-substrate scope, 72% average yield) [6].
  • Organocatalytic Intramolecular Aza-Michael Reaction. Quinoline-derived catalysts promote enantioselective closure of 5-methyl-Δ⁴-unsaturated amides, providing up to 94% ee and 88% yield [4].
Catalytic PlatformCatalyst / Conditionsee (%)Yield (%)Scale TestedReference
Visible-light I₂I₂ (5 mol %), hv, MeCNn/a72%5 g5
Quinoline IMAMR(DHQ)₂PHAL (10 mol %), TFA88–94%78–88%3 g7
Double aza-MichaelNaHCO₃, MeCN/H₂Orac.79–84%10 mmol1

Process Optimisation and Yield Improvement Strategies

  • Base Selection in Dieckmann Cyclisation. Switching from sodium ethoxide to sodium hydride suppresses transesterification and raises yields by 12% [1].
  • In-Situ Water Removal. Employing 4 Å molecular sieves during MnO₂ oxidation of dienols reduces over-oxidation, boosting ketone formation by 9% [5].
  • Flow-Photochemistry. Continuous-flow visible-light C–H amination shortens reaction time from 6 h batch to 15 min, maintaining 70% yield and improving space–time yield five-fold [6].
Optimisation LeverMetric BeforeMetric AfterΔReference
Base (EtONa → NaH)66%78%+12%4
MnO₂ + sieves65%74%+9%1
Batch vs Flow photolysis6 h, 12 mmol L⁻¹ h⁻¹15 min, 60 mmol L⁻¹ h⁻¹5× STY5

Scalability Challenges in Industrial Production

  • Heat Management. The Dieckmann step is exothermic (ΔH ≈ –115 kJ mol⁻¹ [2]); adiabatic temperature rise of 22 °C on 10 kg scale necessitates external cooling loops.
  • Solid MnO₂ Filtration. MnO₂ oxidation generates dense slurries; scale-up requires candle filters or continuous centrifuges to avoid downtime [5].
  • Photochemical Throughput. Visible-light processes suffer from Beer–Lambert limitations; micro-flow reactors with <1 mm optical path length mitigate attenuation, enabling kilogram per day output [6].
  • Regulatory Purity. Residual Mn and I levels must meet ICH Q3D elemental impurity guidelines (<25 ppm); integrated chelation and carbon filtration reduce metals to below 10 ppm without diminishing yield [6] [5].
Scale-Up HurdleMitigation StrategyOutcomeReference
Exotherm in DieckmannJacketed loop reactor, controlled NaH feedΔT kept <5 °C6
MnO₂ slurryCandle filtration, 0.2 µm filter aid95% mass recovery1
Light penetration1 mm FEP tubing, 450 nm LEDs1.2 kg day⁻¹5
Metal residuesEDTA wash + activated carbonMn < 8 ppm, I < 5 ppm5

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

157.07389321 g/mol

Monoisotopic Mass

157.07389321 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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